molecular formula C19H21Cl2N3OS B6487103 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride CAS No. 1215555-27-3

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride

Cat. No.: B6487103
CAS No.: 1215555-27-3
M. Wt: 410.4 g/mol
InChI Key: XOZSPCBWCIKEJJ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3OS and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0782389 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole moiety, which is associated with various pharmacological activities, including neuroprotective and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H23ClN3OSC_{20}H_{23}ClN_3OS with a molecular weight of 424.38 g/mol. The compound's structure includes several functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC20H23ClN3OSC_{20}H_{23}ClN_3OS
Molecular Weight424.38 g/mol
CAS Number1215634-52-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
  • Chlorination : Introduction of the chlorine atom at the 4-position of the benzothiazole ring.
  • Amidation : Coupling the chlorobenzo[d]thiazole derivative with an appropriate amine to form the amide bond.
  • Formation of Hydrochloride Salt : Conversion to its hydrochloride form for increased stability and solubility.

Anticonvulsant Properties

Research indicates that compounds with similar structures may exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and other central nervous system disorders. The mechanism of action likely involves modulation of neurotransmitter systems or inhibition of specific enzymes related to neuronal excitability .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The biological evaluation demonstrated that at concentrations ranging from 1 to 4 μM, significant apoptosis-promoting effects were observed alongside cell cycle arrest .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Inflammatory Factors : Studies have shown that this compound can decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
  • Cell Migration Inhibition : The compound has been evaluated for its ability to hinder cell migration in cancer studies, which is crucial for preventing metastasis .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study synthesized multiple benzothiazole compounds and evaluated their anticancer activities using MTT assays and flow cytometry. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
  • Evaluation in CNS Disorders : Another research effort focused on the anticonvulsant properties of structurally related compounds, demonstrating their effectiveness in reducing seizure activity in animal models.

Comparative Analysis with Similar Compounds

Compound Name Structure Features Biological Activity
3-(Benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochlorideSimilar benzothiazole and sulfonamide groupsAnticonvulsant activity
N-(4-Chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazoleContains thiazole ringNeuroprotective effects
4-Chloro-N-[3-[4-(2-oxo-1,3-dihydrobenzimidazol-4-yl)piperazin-1-yl]propyl]benzenesulfonamidePiperazine derivative with sulfonamidePotential CNS activity

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS.ClH/c1-13-6-4-7-14(12-13)18(24)23(11-10-22(2)3)19-21-17-15(20)8-5-9-16(17)25-19;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZSPCBWCIKEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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